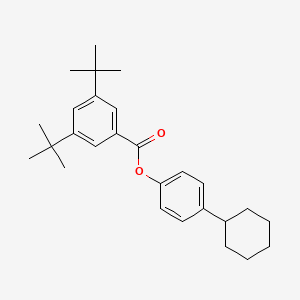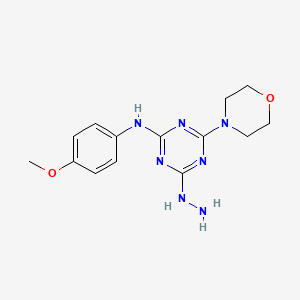![molecular formula C20H15N B11707542 1-Methyl-3-phenylbenzo[f]quinoline CAS No. 4067-82-7](/img/structure/B11707542.png)
1-Methyl-3-phenylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C20H15N. It is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a fused benzene and pyridine ring system, with a methyl group at the 1-position and a phenyl group at the 3-position .
Preparation Methods
The synthesis of 1-Methyl-3-phenylbenzo[f]quinoline can be achieved through several methods:
-
Classical Methods: : Traditional synthetic routes such as the Skraup, Doebner-Miller, and Friedländer reactions are commonly used for the construction of quinoline derivatives . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
-
Modern Methods: : Recent advances have introduced greener and more efficient synthetic routes. For example, the use of microwave irradiation, ionic liquids, and transition metal-catalyzed reactions have been reported . One specific method involves the reaction of aromatic aldehyde, naphthalen-2-amine, and phenylacetylene in the presence of a silver triflate catalyst at elevated temperatures .
-
Industrial Production: : Industrial production methods often focus on optimizing yield and purity. Techniques such as solvent-free reactions, one-pot synthesis, and the use of recyclable catalysts are employed to achieve these goals .
Chemical Reactions Analysis
1-Methyl-3-phenylbenzo[f]quinoline undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinoline N-oxides .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of partially or fully hydrogenated quinoline derivatives .
-
Substitution: : Electrophilic and nucleophilic substitution reactions are common for this compound. For instance, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst .
-
Major Products: : The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .
Scientific Research Applications
1-Methyl-3-phenylbenzo[f]quinoline has a wide range of scientific research applications:
-
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It is also used in the development of fluorescent probes for bioimaging .
-
Medicine: : Quinoline derivatives, including this compound, have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
-
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylbenzo[f]quinoline involves its interaction with various molecular targets and pathways:
-
Molecular Targets: : This compound can interact with enzymes, receptors, and nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites .
-
Pathways: : The pathways involved in its mechanism of action include oxidative stress pathways, apoptosis pathways, and signal transduction pathways. These interactions can lead to the modulation of cellular processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
1-Methyl-3-phenylbenzo[f]quinoline can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1-Methyl-3-phenylbenzo[h]quinoline, 1-Methyl-3-phenylbenzo[g]quinoline, and 1-Methyl-3-phenylbenzo[e]quinoline share structural similarities with this compound .
-
Uniqueness: : The unique arrangement of the methyl and phenyl groups in this compound contributes to its distinct chemical and physical properties. This makes it particularly valuable in specific applications such as the development of fluorescent probes and therapeutic agents .
Properties
CAS No. |
4067-82-7 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-methyl-3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C20H15N/c1-14-13-19(16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3 |
InChI Key |
KPSAFQPAOFSHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)

![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
